9-cis-Retinal
Overview
Description
Synthesis Analysis
9-cis-Retinal can be synthesized enzymatically from β-carotene isomers in the liver and intestine, demonstrating the body's capability to convert dietary sources into this vital compound. A detailed synthesis pathway of 9-cis-retinal involves enzymatic conversion from 9-cis-β-carotene, highlighting the importance of dietary β-carotene in retinoid metabolism (Nagao & Olson, 1994). Additionally, targeted chemical synthesis methods have been developed, as demonstrated by the six-step synthesis process from β-ionone, providing insights into the structural complexity and chemical versatility of 9-cis-retinal (Navidi et al., 2018).
Molecular Structure Analysis
The molecular structure of 9-cis-retinal is characterized by its cis configuration at the 9th carbon double bond, which significantly influences its binding and activity in biological systems. The subtle steric differences between the 11-cis and 9-cis configurations of retinal have profound effects on their efficacy as ligands in the visual pigment rhodopsin, illustrating the critical role of molecular structure in retinal function (DeGrip et al., 2011).
Chemical Reactions and Properties
9-cis-Retinal undergoes specific chemical reactions, notably isomerization, which is essential for the regeneration of visual pigments. The isomerization process of all-trans-retinal to 9-cis-retinal has been demonstrated to be facilitated by various nucleophiles, providing insights into the photochemical properties and reactivity of retinal in the visual cycle (Futterman & Rollins, 1973).
Physical Properties Analysis
The physical properties of 9-cis-retinal, including its absorbance spectrum and stability, play a significant role in its function as a chromophore in visual pigments. The comparison of 9-cis-retinal with other isomers within the chromophore binding pocket of rhodopsin offers valuable insights into the photophysical properties of visual pigments and the impact of retinal isomerization on vision (Sekharan et al., 2007).
Chemical Properties Analysis
The chemical properties of 9-cis-retinal, including its reactivity and interaction with proteins such as opsins, are crucial for its role in visual phototransduction. The formation of 9-cis-retinoylopsins and the study of their biochemical and spectral properties elucidate the mechanisms by which retinal isomers contribute to the diversity and function of visual pigments (Calhoon & Rando, 1985).
Scientific Research Applications
1. Rescuing Cones and Reducing Retinal Microglial Cell Activation
- Summary of Application: 9-cis-β-Carotene, a 9-cis-retinal precursor, has been found to rescue cones and reduce retinal microglial cell activation. This suggests that it may be a promising treatment strategy for Retinitis Pigmentosa (RP) associated with visual cycle defects .
- Methods of Application: Eye caps of RPE65/rd12 mice were incubated in media supplemented with natural and synthetic 9CBC, all-trans-beta carotene (ATBC) or vehicle for 18 hours .
- Results: Synthetic 9CBC enhanced S- and M-cone survival in RPE65/rd12 eyecups in-vitro by 2-folds (p=0.001) and 4-folds (p=0.009) respectively, compared to placebo .
2. Accelerating Photoreceptor Development and Maturation in Human Stem Cell-Derived Retinal Organoids
- Summary of Application: 9-cis-Retinal supplementation has been found to accelerate photoreceptor development and maturation in human stem cell-derived retinal organoids .
- Methods of Application: Different supplementation regimens were introduced at day 63 of differentiation and continued for the duration of the culture to evaluate their effects on photoreceptor development and maturation .
- Results: Experimental results indicate that 1uM 9-cis-retinal accelerates photoreceptor outer segment (OS) elongation and increases overall length at day 180 .
3. Inhibiting Photoreceptor Degeneration
- Summary of Application: Synthetic 9-cis-β-carotene has been found to rescue cone photoreceptors from degeneration in eye cup cultures of mice with a retinoid cycle genetic defect .
- Results: The study suggests that synthetic 9-cis-β-carotene may serve as an effective treatment for retinal dystrophies involving the retinoid cycle .
4. Therapy in Rpe65−/− Mice
- Summary of Application: 9-cis-Retinal has been proposed as a novel pharmacologic approach to bypass the defective retinoid cycle .
- Methods of Application: Oral administration of 9-cis-retinal or its precursors have regenerated opsin as iso-rhodopsin in the eyes .
- Results: Improved retinal function as assessed by ERG responses, and ameliorated the pupillary light reflex in Rpe65 and Lrat knockout mice .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
A proof-of-concept study for oral synthetic 9-cis-retinyl provides visual rescue for late-onset autosomal dominant retinitis pigmentosa (adRP) . The synthetic compound was designed to replace the normal functioning of 11-cis retinal . The QLT091001 compound is understood to convert in the body to 9-cis retinal to combine with opsin forming iso-rhodopsin and initiating the phototransduction cascade upon activation by light .
properties
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-MKOSUFFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891233 | |
Record name | 9-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 9-cis-Retinal | |
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Record name | 9-cis-Retinal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
9-cis-Retinal | |
CAS RN |
514-85-2 | |
Record name | 9-cis-Retinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9-cis-Retinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinal, 9-cis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 9-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-cis-retinal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.445 | |
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Record name | 9-cis-Retinal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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